![molecular formula C4H9LiN2Si B14426566 Lithium, [diazo(trimethylsilyl)methyl]- CAS No. 84645-45-4](/img/structure/B14426566.png)
Lithium, [diazo(trimethylsilyl)methyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lithium, [diazo(trimethylsilyl)methyl]- is an organolithium compound that is also classified as an organosilicon compound. It has the empirical formula LiCH₂Si(CH₃)₃ and is known for its unique reactivity and versatility in organic synthesis. This compound is often used as a reagent in various chemical reactions due to its ability to form strong bonds with carbon atoms.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Lithium, [diazo(trimethylsilyl)methyl]- is typically prepared by the lithiation of trimethylsilyldiazomethane using butyllithium. The reaction can be represented as follows: [ \text{(CH₃)₃SiCHN₂ + BuLi → (CH₃)₃SiCLiN₂ + BuH} ] This reaction is usually carried out in a solvent such as tetrahydrofuran (THF) at low temperatures to ensure the stability of the product .
Industrial Production Methods: While the compound is primarily synthesized in laboratory settings for research purposes, its industrial production involves similar lithiation processes. The use of butyllithium and other lithium reagents is common in large-scale synthesis, with careful control of reaction conditions to maintain product purity and yield .
Análisis De Reacciones Químicas
Types of Reactions: Lithium, [diazo(trimethylsilyl)methyl]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler lithium compounds.
Substitution: The diazo group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen and peroxides.
Reduction: Reducing agents such as hydrogen gas or lithium aluminum hydride can be used.
Substitution: Reagents like halogens or other nucleophiles are used for substitution reactions.
Major Products Formed:
Oxidation: Lithium oxides and silicon oxides.
Reduction: Simpler lithium compounds and silanes.
Substitution: Various substituted organolithium compounds
Aplicaciones Científicas De Investigación
Lithium, [diazo(trimethylsilyl)methyl]- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: The compound is used in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: It plays a role in the development of new drugs and therapeutic agents.
Industry: The compound is used in the production of polymers and other advanced materials.
Mecanismo De Acción
The mechanism by which lithium, [diazo(trimethylsilyl)methyl]- exerts its effects involves the formation of strong lithium-carbon bonds. These bonds are highly reactive and can participate in various chemical transformations. The compound acts as a nucleophile, attacking electrophilic centers in other molecules to form new bonds. This reactivity is facilitated by the presence of the diazo group, which stabilizes the lithium-carbon bond and enhances its reactivity .
Comparación Con Compuestos Similares
(Trimethylsilyl)methyllithium: This compound has a similar structure but lacks the diazo group.
Lithium bis(trimethylsilyl)amide: Another organolithium compound with different reactivity.
Uniqueness: Lithium, [diazo(trimethylsilyl)methyl]- is unique due to the presence of the diazo group, which imparts distinct reactivity and stability. This makes it particularly useful in reactions that require strong nucleophiles and stable intermediates .
Propiedades
Número CAS |
84645-45-4 |
|---|---|
Fórmula molecular |
C4H9LiN2Si |
Peso molecular |
120.2 g/mol |
Nombre IUPAC |
lithium;diazomethyl(trimethyl)silane |
InChI |
InChI=1S/C4H9N2Si.Li/c1-7(2,3)4-6-5;/h1-3H3;/q-1;+1 |
Clave InChI |
VANMFGKYFWMORF-UHFFFAOYSA-N |
SMILES canónico |
[Li+].C[Si](C)(C)[C-]=[N+]=[N-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Bromo-1,4-dithiaspiro[4.4]non-6-ene](/img/structure/B14426489.png)
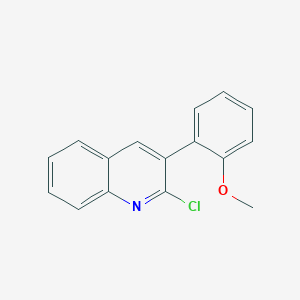
![1,4,6,7,8,9,10,11-Octahydronaphtho[2,3-g]quinoxaline-5,12-dione](/img/structure/B14426504.png)
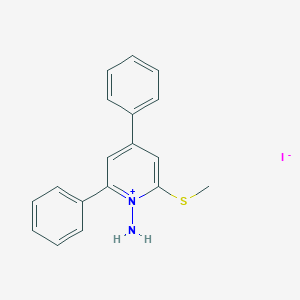
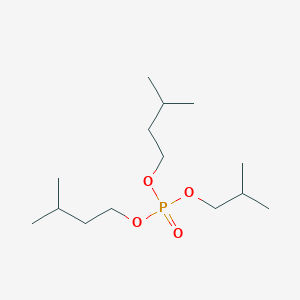

![1-[4-(Benzyloxy)phenyl]-3-(1H-pyrazol-1-yl)propan-1-one](/img/structure/B14426523.png)
![(1R,2R)-N~1~,N~2~-Bis[(pyridin-2-yl)methyl]cyclohexane-1,2-diamine](/img/structure/B14426530.png)
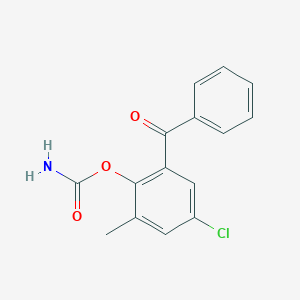
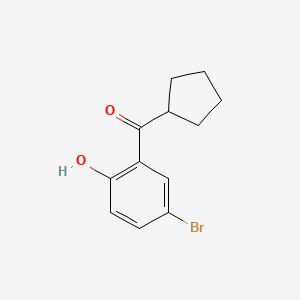
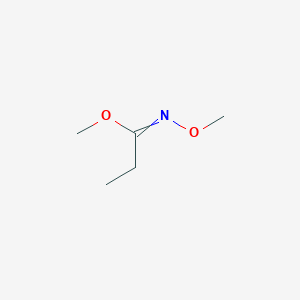
![(11-Methyl-2-azaspiro[5.5]undec-8-en-2-yl)(pyrrolidin-1-yl)methanone](/img/structure/B14426552.png)
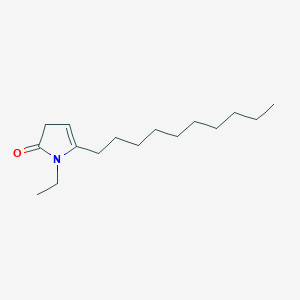
![N-{4-Chloro-2-[(4-chlorophenyl)methyl]phenyl}pyridine-4-carboxamide](/img/structure/B14426565.png)
